molecular formula C14H16N2O2S B14956493 N-(2-hydroxyphenyl)-5-isopropyl-2-methyl-1,3-thiazole-4-carboxamide

N-(2-hydroxyphenyl)-5-isopropyl-2-methyl-1,3-thiazole-4-carboxamide

Cat. No.: B14956493
M. Wt: 276.36 g/mol
InChI Key: VBGCIGYRDPSHOP-UHFFFAOYSA-N
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Description

N-(2-hydroxyphenyl)-5-isopropyl-2-methyl-1,3-thiazole-4-carboxamide is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms, and a carboxamide group, which is a functional group consisting of a carbonyl group attached to an amine. The presence of the hydroxyphenyl group adds to its chemical versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxyphenyl)-5-isopropyl-2-methyl-1,3-thiazole-4-carboxamide typically involves multi-step organic reactions. One common method involves the initial formation of the thiazole ring through a cyclization reaction. This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions. The resulting thiazole intermediate is then subjected to further functionalization to introduce the isopropyl and methyl groups.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and advanced purification techniques such as recrystallization and chromatography can also be employed to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxyphenyl)-5-isopropyl-2-methyl-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The hydrogen atoms on the phenyl ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group can yield quinone derivatives, while reduction of the carboxamide group can produce primary amines.

Scientific Research Applications

N-(2-hydroxyphenyl)-5-isopropyl-2-methyl-1,3-thiazole-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-hydroxyphenyl)-5-isopropyl-2-methyl-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with biological molecules, while the thiazole ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2-hydroxyphenyl)acetamide: Shares the hydroxyphenyl group but lacks the thiazole ring.

    N-(2-hydroxyphenyl)-2-propylpentanamide: Similar structure but with different alkyl groups.

    N-(2-hydroxy-5-nitrophenyl)acetamide: Contains a nitro group instead of the isopropyl and methyl groups.

Uniqueness

N-(2-hydroxyphenyl)-5-isopropyl-2-methyl-1,3-thiazole-4-carboxamide is unique due to the presence of the thiazole ring and the specific arrangement of functional groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C14H16N2O2S

Molecular Weight

276.36 g/mol

IUPAC Name

N-(2-hydroxyphenyl)-2-methyl-5-propan-2-yl-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C14H16N2O2S/c1-8(2)13-12(15-9(3)19-13)14(18)16-10-6-4-5-7-11(10)17/h4-8,17H,1-3H3,(H,16,18)

InChI Key

VBGCIGYRDPSHOP-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(S1)C(C)C)C(=O)NC2=CC=CC=C2O

Origin of Product

United States

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